1-(4-ethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
1-(4-Ethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring. The triazole moiety is substituted with a 4-ethoxyphenyl group at the N1 position and an oxadiazole ring at the C4 position. The oxadiazole ring is further substituted with a 2-methylphenyl group at the C3 position, while the triazole’s C5 position carries an amine group.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-3-26-14-10-8-13(9-11-14)25-17(20)16(22-24-25)19-21-18(23-27-19)15-7-5-4-6-12(15)2/h4-11H,3,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGHQTNCCVBXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel synthetic derivative that incorporates both triazole and oxadiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of the biological activity of this compound based on available literature and recent studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- N = Nitrogen
- O = Oxygen
This compound features an ethoxy group attached to a phenyl ring, a triazole ring, and an oxadiazole ring which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole structure have shown significant activity against various bacterial strains. In a study assessing the antibacterial efficacy of synthesized oxadiazole derivatives, compounds exhibited better activity against Gram-positive bacteria compared to Gram-negative ones . The specific activity of our compound against these bacteria remains to be fully elucidated but is anticipated based on structural similarities.
Anticancer Activity
The anticancer properties of compounds with similar structures have been extensively documented. For example, derivatives of 1,3,4-oxadiazole have been shown to inhibit cancer cell lines effectively. In one study, certain synthesized compounds exhibited IC50 values lower than 20 µM against liver cancer cells (HUH7), indicating promising cytotoxicity . The mechanism of action often involves the inhibition of key enzymes involved in DNA synthesis and cell proliferation.
Study 1: Synthesis and Anticancer Evaluation
A recent investigation focused on synthesizing various 1,3,4-oxadiazole derivatives and evaluating their anticancer activities. Among these derivatives, several showed significant cytotoxic effects against multiple cancer cell lines. The study reported that certain compounds had IC50 values comparable to or better than standard chemotherapeutic agents like 5-Fluorouracil .
Study 2: Antimicrobial Screening
In another research effort, a series of 1,3,4-oxadiazole derivatives were tested for their antimicrobial properties. The results indicated that these compounds were particularly effective against Bacillus species. The study utilized disc diffusion methods to assess antibacterial activity and found that several derivatives displayed notable inhibition zones .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of 1,2,3-triazole-1,2,4-oxadiazole hybrids. Key structural analogues include:
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
